molecular formula C12H8N2OS B1362576 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 74630-73-2

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B1362576
CAS RN: 74630-73-2
M. Wt: 228.27 g/mol
InChI Key: RRHHDLZBYCPJAW-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the CAS Number: 74630-73-2 . Its molecular formula is C12H8N2OS and it has a molecular weight of 228.27 .


Synthesis Analysis

A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized in a study . The structure-activity relationship (SAR) analysis of these compounds based on cellular assays led to the discovery of a number of compounds that showed potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 . Another study mentioned a general procedure for the preparation of chalcone of imidazothiazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H . The canonical SMILES is C1=CC=C(C=C1)C2=CN3C=CSC3=N2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.26 g/mol . It has an XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors . The exact mass is 200.04081944 g/mol .

Scientific Research Applications

Antitubercular and Antimicrobial Properties

6-Phenylimidazo[2,1-b][1,3]thiazole derivatives have demonstrated potential in the field of antitubercular and antimicrobial research. A study by Kolavi et al. (2006) synthesized a series of these derivatives, finding that certain compounds exhibited inhibitory activity against Mycobacterium tuberculosis and moderate activity against other bacteria and fungi (Kolavi, Hegde, Khazi, & Gadad, 2006).

Synthetic Chemistry Advances

Advancements in synthetic chemistry involving 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde have been explored. Kamila et al. (2012) reported the synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via microwave-assisted Hantzsch thiazole synthesis, showcasing a novel approach in chemical synthesis (Kamila, Mendoza, & Biehl, 2012).

Structural and Molecular Studies

The study of molecular structure and properties of 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives has been a focus of research. Banu et al. (2010) described the crystal and molecular structure of a related compound, providing insights into the molecular interactions and stability of these molecules (Banu, Lamani, Khazi, & Begum, 2010).

Anticancer Potential

The anticancer properties of 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives have been investigated. Koppireddi et al. (2014) synthesized new derivatives and evaluated their anti-proliferative activity against various human cancer cell lines. Some compounds demonstrated significant cytotoxicity, indicating their potential in cancer therapy (Koppireddi, Chilaka, Avula, Komsani, Kotamraju, & Yadla, 2014).

Antiinflammatory Activity

Research into the antiinflammatory activity of imidazo[2,1-b]thiazole derivatives has shown promising results. A study by Lantos et al. (1984) prepared and examined various isomeric derivatives for their antiinflammatory properties, finding notable potencies in certain compounds (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Antiviral Applications

The exploration of antiviral applications of these compounds is also noteworthy. For example, Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes, showing anticancer and antiviral activities. This opens up avenues for research in the treatment of viral infections (Lozynskyi, Golota, Zimenkovsky, Atamanyuk, Gzella, & Lesyk, 2016).

Novel Drug Discovery

The discovery of new drug candidates is a key application area. Lin et al. (2015) synthesized 6-phenylimidazo[2,1-b]thiazole derivatives, identifying them as new types of FLT3 inhibitors, offering a novel approach in drug discovery for diseases like acute myeloid leukemia (Lin, Yang, Ma, Li, Zhang, Wang, Xiang, Li, & Yang, 2015).

properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHHDLZBYCPJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317392
Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

74630-73-2
Record name 74630-73-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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